molecular formula C8H20ClN3O B8145398 N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride

N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride

Cat. No.: B8145398
M. Wt: 209.72 g/mol
InChI Key: CTGICVUAEJSASS-UHFFFAOYSA-N
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Description

N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride: is a chemical compound with the molecular formula C₈H₂₀ClN₃O and a molecular weight of 209.72 g/mol . This compound is known for its unique structure, which includes a hydrazinyl group and an oxoethanaminium moiety. It is typically stored under inert atmosphere at room temperature to maintain its stability .

Preparation Methods

The synthesis of N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride involves several steps. One common synthetic route includes the reaction of triethylamine with hydrazine hydrate and ethyl chloroacetate under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium chloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

triethyl-(2-hydrazinyl-2-oxoethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O.ClH/c1-4-11(5-2,6-3)7-8(12)10-9;/h4-7,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGICVUAEJSASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC(=O)NN.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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